

# 1-Cyclohexyl-3-ethylbenzene molecular weight and formula

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## Compound of Interest

Compound Name: 1-Cyclohexyl-3-ethylbenzene

Cat. No.: B3041983

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## A Technical Guide to 1-Cyclohexyl-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **1-Cyclohexyl-3-ethylbenzene**, detailing its chemical properties, molecular structure, and representative experimental protocols for its synthesis and characterization. This information is intended to support research and development activities where this molecular scaffold may be of interest.

## Core Molecular Properties

**1-Cyclohexyl-3-ethylbenzene** is an aromatic hydrocarbon characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group at the meta position. Its chemical identity and key computed properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>20</sub>	[1][2][3]
Molecular Weight	188.31 g/mol	[2][4][5]
Exact Mass	188.156500638 Da	[1][4]
IUPAC Name	1-cyclohexyl-3-ethylbenzene	[4]
CAS Number	4501-38-6	[1][6]
Synonyms	m-Ethylcyclohexylbenzene, 1-Aethyl-3-cyclohexyl-benzol	[1][6]
XLogP3-AA (Lipophilicity)	5.3	[1][4]
Complexity	155	[1]
Rotatable Bond Count	2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]

## Molecular Structure

The two-dimensional chemical structure of **1-Cyclohexyl-3-ethylbenzene** is depicted below. The diagram illustrates the connectivity of the ethyl and cyclohexyl substituents on the benzene ring.

### 2D Structure of 1-Cyclohexyl-3-ethylbenzene

## Experimental Protocols

Detailed experimental data for **1-Cyclohexyl-3-ethylbenzene** is not extensively published. The following protocols are representative methodologies for its synthesis and structural confirmation based on standard organic chemistry techniques and procedures for analogous compounds.

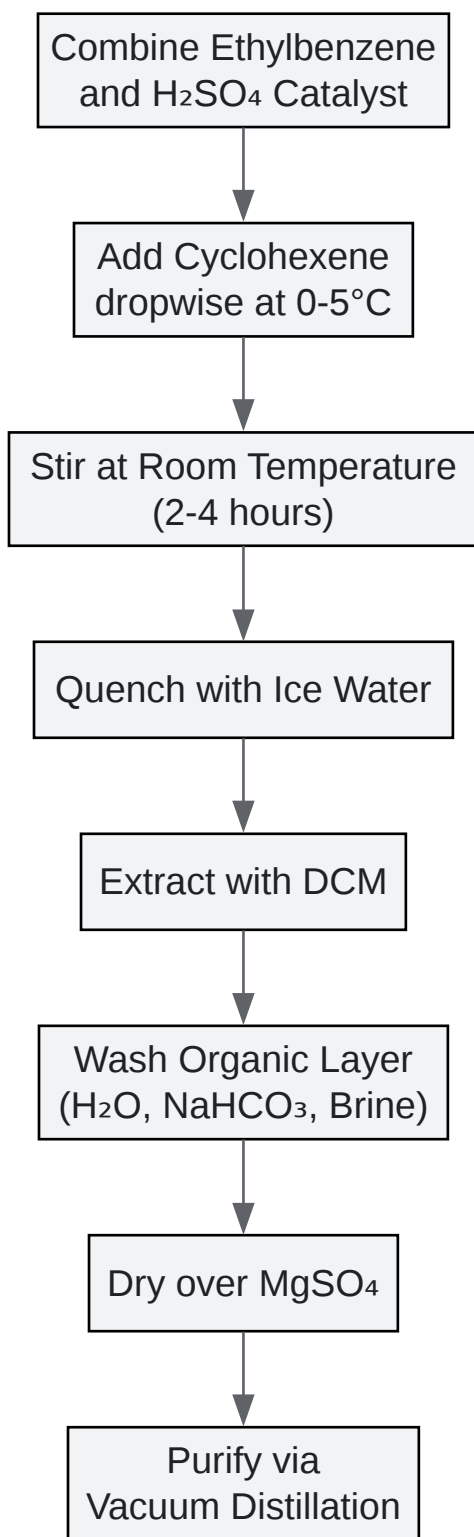
A plausible and common method for synthesizing **1-Cyclohexyl-3-ethylbenzene** is the Friedel-Crafts alkylation of ethylbenzene with cyclohexene, using a strong acid catalyst.

Objective: To prepare **1-Cyclohexyl-3-ethylbenzene** from ethylbenzene and cyclohexene.

Materials:

- Ethylbenzene
- Cyclohexene
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) or Aluminum Chloride ( $\text{AlCl}_3$ )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (5%)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Dichloromethane (DCM) or other suitable solvent
- Standard laboratory glassware for reflux, extraction, and distillation

Workflow Diagram:



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### Synthesis Workflow Diagram

Procedure:

- A three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with an excess of ethylbenzene and a catalytic amount of concentrated sulfuric acid. The mixture is cooled to 0-5°C in an ice bath.
- Cyclohexene is added dropwise from the dropping funnel over 30-60 minutes, ensuring the reaction temperature is maintained below 10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete reaction.
- The reaction is quenched by slowly pouring the mixture over crushed ice.
- The aqueous and organic layers are separated. The organic layer is washed sequentially with water, a 5% sodium bicarbonate solution, and finally with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by vacuum distillation to yield **1-Cyclohexyl-3-ethylbenzene** as a clear liquid.

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

#### A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the 7.0-7.3 ppm region), the benzylic proton of the cyclohexyl group, the methylene and methyl protons of the ethyl group, and the aliphatic protons of the cyclohexyl ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will confirm the presence of 14 unique carbon environments corresponding to the molecular formula  $\text{C}_{14}\text{H}_{20}$ .

#### B. Gas Chromatography-Mass Spectrometry (GC-MS):

- **Methodology:** A sample is injected into a gas chromatograph to separate it from any impurities. The separated components are then introduced into a mass spectrometer.
- **Expected Results:** The mass spectrum should display a molecular ion ( $M^+$ ) peak corresponding to the molecular weight of the compound ( $m/z \approx 188.3$ ). Characteristic fragmentation patterns, such as the loss of an ethyl group or fragments from the cyclohexyl ring, would further confirm the structure.

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